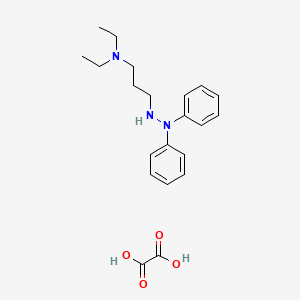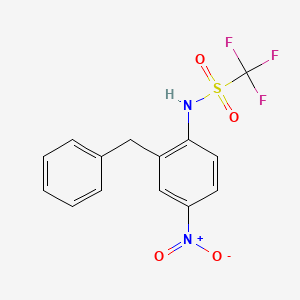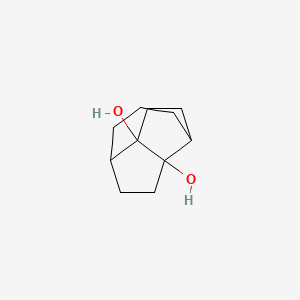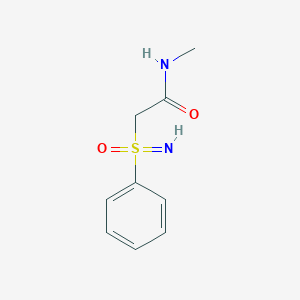![molecular formula C18H16N2 B14589862 5,5-Dimethyl-5,6-dihydrobenzo[a]phenazine CAS No. 61329-35-9](/img/structure/B14589862.png)
5,5-Dimethyl-5,6-dihydrobenzo[a]phenazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Dimethyl-5,6-dihydrobenzo[a]phenazine is a heterocyclic compound belonging to the phenazine family. Phenazines are known for their diverse range of biological properties, including antimicrobial, antitumor, antioxidant, and neuroprotectant activities
Méthodes De Préparation
The synthesis of 5,5-Dimethyl-5,6-dihydrobenzo[a]phenazine can be achieved through several synthetic routes. One common method involves the condensation of aromatic o-diamines with aromatic o-dihydroxyarenes or activated o-dihalides . The reaction conditions typically include the use of oxidants such as manganese dioxide or potassium dichromate to facilitate the oxidation of the intermediate dihydro N-heteroacene derivatives to the desired phenazine compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
5,5-Dimethyl-5,6-dihydrobenzo[a]phenazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can undergo photoactivated autocatalytic oxidation when exposed to specific wavelengths of light, converting it to benzo[a]phenazine . Common reagents used in these reactions include oxidants like manganese dioxide and potassium dichromate . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
5,5-Dimethyl-5,6-dihydrobenzo[a]phenazine has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other phenazine derivatives . Additionally, it is used in the semiconductor industry for the production of metal-free organic substances .
Mécanisme D'action
The mechanism of action of 5,5-Dimethyl-5,6-dihydrobenzo[a]phenazine involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are primarily mediated through its ability to undergo redox reactions, generating reactive oxygen species that can damage cellular components . This property is particularly useful in its antimicrobial and antitumor activities, where the generation of reactive oxygen species can lead to the destruction of harmful cells.
Comparaison Avec Des Composés Similaires
5,5-Dimethyl-5,6-dihydrobenzo[a]phenazine can be compared to other similar compounds within the phenazine family, such as 5,12-dihydrobenzo[b]phenazine and 5,10-dihydro-5,10-dimethylphenazine . While these compounds share similar structural features and biological activities, this compound is unique in its specific applications and reactivity under certain conditions. For example, its photoactivated autocatalytic oxidation is a distinctive property that sets it apart from other phenazine derivatives .
Propriétés
Numéro CAS |
61329-35-9 |
|---|---|
Formule moléculaire |
C18H16N2 |
Poids moléculaire |
260.3 g/mol |
Nom IUPAC |
5,5-dimethyl-6H-benzo[a]phenazine |
InChI |
InChI=1S/C18H16N2/c1-18(2)11-16-17(12-7-3-4-8-13(12)18)20-15-10-6-5-9-14(15)19-16/h3-10H,11H2,1-2H3 |
Clé InChI |
QKPSDVRNXOGUFW-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2=NC3=CC=CC=C3N=C2C4=CC=CC=C41)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Acetamide, N-[2-[2-(acetyloxy)propyl]-5-methylphenyl]-](/img/structure/B14589803.png)


![6'-(Hydroxymethyl)-2',3'-dimethoxy[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14589817.png)
![1,8-Bis[4-(bromomethyl)phenyl]naphthalene](/img/structure/B14589821.png)

![2-[4-(2-Phenylethenyl)phenyl]-1,3-oxazole](/img/structure/B14589836.png)
![Dibutyl(ethyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14589837.png)
![3-[(E)-(3-Nitrophenyl)diazenyl]aniline](/img/structure/B14589843.png)

![Bicyclo[4.2.0]oct-4-en-2-one](/img/structure/B14589846.png)
